molecular formula C10H10N2O2 B12885374 4-Ethylbenzo[d]oxazole-2-carboxamide

4-Ethylbenzo[d]oxazole-2-carboxamide

Cat. No.: B12885374
M. Wt: 190.20 g/mol
InChI Key: IUEPBQHBUUOBSY-UHFFFAOYSA-N
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Description

4-Ethylbenzo[d]oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzoxazole core with an ethyl group at the 4-position and a carboxamide group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazole-2-carboxamide typically involves the cyclization of ortho-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of ortho-aminophenol with ethyl chloroformate, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Amino derivatives of benzoxazole.

    Substitution: Various substituted benzoxazole compounds with different functional groups.

Scientific Research Applications

4-Ethylbenzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Benzoxazole: Shares the benzoxazole core but lacks the ethyl and carboxamide groups.

    4-Methylbenzo[d]oxazole-2-carboxamide: Similar structure with a methyl group instead of an ethyl group.

    2-Amino-4-ethylbenzo[d]oxazole: Contains an amino group at the 2-position instead of a carboxamide group.

Uniqueness: 4-Ethylbenzo[d]oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the ethyl and carboxamide groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-ethyl-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)12-10(14-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13)

InChI Key

IUEPBQHBUUOBSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)C(=O)N

Origin of Product

United States

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